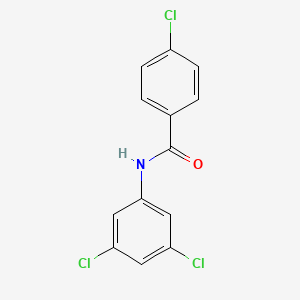

4-chloro-N-(3,5-dichlorophenyl)benzamide

Description

Overview of Benzamide (B126) Scaffold in Chemical Research

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of medicinal chemistry and drug discovery. guidechem.com This structural motif is present in approximately 25% of all active pharmaceutical ingredients, a testament to its versatility and importance in biological processes. guidechem.com Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. researchgate.net The amide linkage is crucial as it can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. mdpi.com The inherent stability and synthetic accessibility of the benzamide core make it a "privileged scaffold," a molecular framework that is frequently used to develop novel therapeutic agents against a multitude of diseases. guidechem.commdpi.com Researchers continuously synthesize and study new benzamide derivatives to explore their potential in treating conditions ranging from cancer to Alzheimer's disease. researchgate.netnih.gov

Significance of Halogenation in Benzamide Derivatives

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in organic and medicinal chemistry. nih.govguidechem.com Incorporating halogens into the benzamide scaffold can significantly alter the compound's physicochemical and biological properties. nih.gov Halogen atoms are highly electronegative and can modify a molecule's reactivity, stability, and lipophilicity (its ability to dissolve in fats and cross cell membranes). nih.govguidechem.com

Key effects of halogenation include:

Enhanced Biological Activity: The addition of halogens can increase the potency and efficacy of a drug candidate. For instance, halogenated compounds often show improved binding to target proteins. nih.gov

Metabolic Stability: Replacing a hydrogen atom prone to metabolic breakdown with a halogen, such as fluorine, can increase the drug's lifespan in the body. nih.gov

Modified Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can improve its absorption and distribution within biological systems. nih.gov

Versatile Synthetic Intermediates: Halogenated compounds serve as valuable intermediates in organic synthesis, as the halogen atom can be easily replaced by other functional groups, allowing for the creation of diverse molecular libraries. researchgate.net

The strategic placement of halogens on the benzamide framework is a common tactic in the design of new therapeutic agents, with about one-third of drugs in clinical trials being halogenated. nih.gov

Contextualization of 4-Chloro-N-(3,5-dichlorophenyl)benzamide within Benzamide Research

Chemical Identity and Structure

This compound is a specific member of the halogenated benzamide family, identified by the CAS Registry Number 56661-51-9. guidechem.comguidechem.com Its molecular structure consists of a 4-chlorobenzoyl group linked via an amide bond to a 3,5-dichloroaniline (B42879) moiety. This tri-chlorinated structure places it within a class of compounds extensively studied for their unique chemical properties and potential applications.

Synthesis

While specific literature detailing the synthesis of this compound is not prevalent, its preparation can be reliably inferred from established methods for analogous compounds. The most common synthetic route for N-aryl benzamides is the acylation of an amine. researchgate.netacs.org This involves the reaction of a substituted benzoyl chloride with a substituted aniline (B41778).

Therefore, a probable synthesis for the title compound involves the reaction of 4-chlorobenzoyl chloride with 3,5-dichloroaniline . researchgate.netacs.org This type of condensation reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Structural and Physicochemical Research

The precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state are critical to a compound's properties. Research on closely related dichlorinated and trichlorinated benzamides provides significant insight into the likely structural characteristics of this compound.

While specific research applications for this compound are not widely documented, the broader class of polychlorinated benzamides is of interest in materials science and medicinal chemistry. acs.orgorientjchem.org Investigations into these compounds contribute to a fundamental understanding of crystal engineering and the structure-property relationships in halogenated organic molecules. evitachem.com

Data Tables

Table 1: Physicochemical Properties of Polychlorinated Benzamides

This table presents key identifiers and computed properties for this compound and a closely related isomer. These values are important for its identification and for predicting its behavior in various chemical and biological systems.

| Property | This compound | 4-Chloro-N-(2,3-dichlorophenyl)benzamide nih.gov |

| CAS Number | 56661-51-9 guidechem.com | 90665-36-4 |

| Molecular Formula | C₁₃H₈Cl₃NO guidechem.com | C₁₃H₈Cl₃NO |

| Molecular Weight | 300.57 g/mol | 300.6 g/mol |

| IUPAC Name | This compound | 4-chloro-N-(2,3-dichlorophenyl)benzamide |

Table 2: Comparative Crystallographic Data of Related Benzamide Structures

The crystal structure of a compound determines many of its physical properties. This table compares the crystallographic data of benzamides with substitution patterns similar to the title compound, illustrating the effect of chlorine atom placement on the solid-state structure.

| Parameter | 3,5-dichloro-N-(4-chlorophenyl)benzamide acs.org | N-(3,5-Dichlorophenyl)benzamide dcu.ie | 4-Chloro-N-phenylbenzamide researchgate.net |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | P2₁/c | P-1 |

| a (Å) | 5.047 | 13.520 | 5.3934 |

| b (Å) | 10.28 | 9.9929 | 7.7679 |

| c (Å) | 13.36 | 9.4447 | 13.7831 |

| α (°) | 107.59 | 90 | 105.887 |

| β (°) | 93.55 | 106.357 | 100.849 |

| γ (°) | 98.34 | 90 | 90.023 |

| Dihedral Angle Between Rings (°) | Not Reported | 58.3 | 59.6 |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(3,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-10(15)5-11(16)7-12/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPOOROGNGIBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56661-51-9 | |

| Record name | 3',4,5'-TRICHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 4-Chloro-N-(3,5-dichlorophenyl)benzamide

The most direct and common method for the synthesis of this compound is through a nucleophilic acyl substitution reaction. This approach involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with an appropriate aniline (B41778).

Nucleophilic Acyl Substitution Strategies

The primary synthetic route to this compound involves the reaction between 4-chlorobenzoyl chloride and 3,5-dichloroaniline (B42879). In this reaction, the lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

A general representation of this reaction is as follows:

Reaction Scheme:

This reaction is analogous to the synthesis of 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, where 4-chlorobenzenesulfonyl chloride is reacted with 3,5-dichloroaniline nih.gov. The reaction of 3,5-dichlorobenzoyl chloride with various arylamines to produce a series of dichlorobenzamide derivatives has also been reported, further substantiating this synthetic strategy chemicalbook.com.

Optimization of Reaction Conditions for Yield and Purity

The optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted, including the solvent, temperature, reaction time, and the use of a base to neutralize the hydrogen chloride byproduct. While specific optimization studies for this exact compound are not extensively detailed in the literature, general principles of amide synthesis can be applied.

For instance, a similar reaction to synthesize a sulfonamide analog involves boiling the reactants for a short period (e.g., 15 minutes) and then precipitating the product in cold water nih.gov. The use of a non-protic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is common for such reactions. The addition of a tertiary amine base, like triethylamine or pyridine, is often employed to scavenge the HCl produced, which can otherwise protonate the starting aniline and render it non-nucleophilic.

Alternative methods for amide bond formation could also be employed to optimize the synthesis, particularly when dealing with less reactive starting materials. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP) has been shown to be an efficient protocol for the synthesis of amides, especially with electron-deficient amines nih.gov.

Table 1: Potential Parameters for Optimization of this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Affects solubility of reactants and reaction rate. |

| Base | Triethylamine | Pyridine | None | Neutralizes HCl byproduct, can improve yield. |

| Temperature | Room Temperature | Reflux | 0 °C to Room Temp | Higher temperatures can increase reaction rate but may also lead to side products. |

| Reaction Time | 1 hour | 12 hours | 24 hours | Monitored by TLC to determine completion. |

| Coupling Reagents | None (from acyl chloride) | EDC/HOBt/DMAP | DCC/DMAP | Can improve yields, especially if starting from the carboxylic acid. |

Synthetic Routes to Structural Analogs and Derivatization

The core structure of this compound can be readily modified to generate a library of structural analogs for various research purposes, including structure-activity relationship (SAR) studies researchgate.net. Modifications can be introduced at the N-aryl substituent, the benzoyl moiety, or through the formation of related heterocyclic compounds.

Modification of the N-Aryl Substituent

To synthesize analogs with a modified N-aryl substituent, 4-chlorobenzoyl chloride can be reacted with a variety of substituted anilines. The electronic and steric properties of the substituents on the aniline ring can influence the chemical properties and biological activity of the resulting benzamide (B126). For example, anilines with different halogen substitution patterns, alkyl groups, or nitro groups can be used. The synthesis of N-substituted benzamide derivatives is a common strategy in medicinal chemistry to explore the impact of these modifications researchgate.net.

Table 2: Examples of Anilines for the Synthesis of N-Aryl Analogs

| Aniline Derivative | Resulting Analog | Potential Modification |

| 3,4-dichloroaniline | 4-chloro-N-(3,4-dichlorophenyl)benzamide | Isomeric variation of chlorine substitution. |

| 3,5-dimethylaniline | 4-chloro-N-(3,5-dimethylphenyl)benzamide | Introduction of electron-donating methyl groups. |

| 3-nitroaniline | 4-chloro-N-(3-nitrophenyl)benzamide | Introduction of a strong electron-withdrawing group. |

| 4-bromoaniline | N-(4-bromophenyl)-4-chlorobenzamide | Variation of halogen substituent. |

Variations on the Benzoyl Moiety

Table 3: Examples of Benzoyl Chlorides for the Synthesis of Benzoyl Analogs

| Benzoyl Chloride Derivative | Resulting Analog | Potential Modification |

| 3,5-dichlorobenzoyl chloride | 3,5-dichloro-N-(3,5-dichlorophenyl)benzamide | Increased halogenation on the benzoyl ring. |

| 4-methylbenzoyl chloride | 4-methyl-N-(3,5-dichlorophenyl)benzamide | Introduction of an electron-donating group. |

| 4-nitrobenzoyl chloride | 4-nitro-N-(3,5-dichlorophenyl)benzamide | Introduction of a strong electron-withdrawing group. |

| 4-methoxybenzoyl chloride | 4-methoxy-N-(3,5-dichlorophenyl)benzamide | Introduction of an electron-donating alkoxy group. |

Synthesis of Related Heterocyclic Compounds Incorporating Benzamide Moieties

Benzamide derivatives can serve as precursors for the synthesis of more complex heterocyclic compounds. Through intramolecular cyclization or multi-step reaction sequences, the benzamide core can be incorporated into various heterocyclic ring systems.

One such example is the ring closure of 2-benzoylaminothiobenzamides to form quinazoline-4-thiones. This transformation is typically achieved in a basic medium and involves the intramolecular cyclization of the benzamide derivative nih.gov. This demonstrates how a benzamide structure can be a key intermediate in the construction of fused heterocyclic systems.

Another approach could involve the use of benzamide derivatives with appropriately positioned functional groups that can undergo cyclization reactions. For instance, a benzamide with an ortho-amino group on the benzoyl ring could potentially be cyclized to form a quinazolinone derivative.

Mechanistic Insights into Benzamide Bond Formation

The formation of the benzamide bond in this compound from 4-chlorobenzoyl chloride and 3,5-dichloroaniline proceeds through a nucleophilic acyl substitution mechanism. This is a fundamental and widely studied reaction in organic chemistry.

The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 3,5-dichloroaniline on the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride. This step results in the formation of a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: The tetrahedral intermediate is a transient species in which the carbonyl carbon is sp³ hybridized and bears a negative charge on the oxygen atom. The nitrogen atom, having donated its electron pair, becomes positively charged.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The final step involves the deprotonation of the positively charged nitrogen atom to yield the neutral amide product, this compound. This proton is typically removed by a base present in the reaction mixture, such as another molecule of the aniline starting material or an added base like pyridine.

The following table summarizes the key stages of the mechanistic pathway:

| Step | Description | Key Intermediates/Transition States |

| 1 | Nucleophilic attack of the amine on the acyl chloride | Formation of a bond between the nitrogen of the aniline and the carbonyl carbon of the benzoyl chloride |

| 2 | Formation of the tetrahedral intermediate | A short-lived species with a negatively charged oxygen and a positively charged nitrogen |

| 3 | Collapse of the intermediate and expulsion of the leaving group | Re-formation of the carbonyl double bond and departure of the chloride ion |

| 4 | Deprotonation | Removal of a proton from the nitrogen atom to give the final amide product |

Advanced Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Analysis of 4-Chloro-N-(3,5-dichlorophenyl)benzamide and its Derivatives

Molecular Conformation and Torsion Angles

The conformation of benzanilides is largely defined by the torsion angles between the two aromatic rings and the central amide linker. In the related compound, N-(3,5-dichlorophenyl)benzamide, the amide group exhibits a trans conformation of the H-N-C=O unit. nih.gov The dihedral angle between the benzoyl ring and the dichlorinated aniline (B41778) ring is a critical parameter. For instance, in N-(3,5-dichlorophenyl)benzamide, the amide group forms dihedral angles of 14.3(8)° and 44.4(4)° with the benzoyl and aniline rings, respectively, while the two rings themselves are twisted by 58.3(1)°. nih.gov

In a similar vein, the study of 4-chloro-N-(3-chlorophenyl)benzamide reveals that the two aromatic rings are nearly coplanar with a small dihedral angle of 3.7(2)°. nih.gov However, the introduction of additional chlorine atoms, as in the title compound, is expected to induce greater steric hindrance, likely resulting in a more twisted conformation. For example, in 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, a related sulfonamide analogue, the sulfonyl and anilino benzene (B151609) rings are tilted relative to each other by a significant 87.9(1)°. nih.gov This suggests that the this compound molecule is also likely to adopt a non-planar conformation.

Table 1: Comparison of Dihedral Angles in Related Benzamide (B126) Derivatives

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

| N-(3,5-dichlorophenyl)benzamide | 58.3(1) | nih.gov |

| 4-chloro-N-(3-chlorophenyl)benzamide | 3.7(2) | nih.gov |

| 4-chloro-N-phenylbenzamide | 59.6(1) | researchgate.net |

| N-(3-chlorophenyl)benzamide (polymorph I) | 8.90(13) | nih.gov |

| N-(3-chlorophenyl)benzamide (polymorph II) | 61.0(1) | nih.gov |

| 4-chloro-N-(3,5-dimethylphenyl)benzamide | 11.5(1) | nih.gov |

This table presents data for illustrative purposes from related compounds to infer the potential structural characteristics of this compound.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The crystal packing of benzanilides is predominantly governed by a network of intermolecular interactions, with hydrogen bonds playing a primary role. The characteristic N-H···O hydrogen bond between the amide groups of adjacent molecules is a recurring motif, often leading to the formation of infinite chains or dimeric structures. nih.govnih.govresearchgate.netnih.gov In N-(3,5-dichlorophenyl)benzamide, molecules are linked into infinite chains running along the c-axis via N-H···O hydrogen bonds. nih.gov Similarly, in 4-chloro-N-(3-chlorophenyl)benzamide, infinite chains are formed along the c-axis through the same type of interaction. nih.gov

Crystal Packing Architectures and Polymorphism

The specific arrangement of molecules in the crystal lattice defines the crystal packing architecture. The combination of strong N-H···O hydrogen bonds and weaker directional interactions leads to diverse packing motifs in benzanilides. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in this class of compounds. nih.govias.ac.in Different polymorphs can arise from variations in molecular conformation or packing arrangements, which can be influenced by crystallization conditions such as the solvent used. ias.ac.in For example, N-(3-chlorophenyl)benzamide is known to exist in at least two polymorphic forms, one monoclinic and one orthorhombic, which differ significantly in the dihedral angle between the phenyl rings. nih.gov Given the conformational flexibility and the potential for various intermolecular interaction motifs, it is plausible that this compound could also exhibit polymorphism.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for confirming the chemical structure and probing the conformational and electronic properties of molecules.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be expected for the amide group, the aromatic rings, and the C-Cl bonds.

The N-H stretching vibration of the amide group typically appears in the region of 3200-3400 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding in the solid state. The amide I band (primarily C=O stretching) is expected around 1630-1680 cm⁻¹, while the amide II band (a combination of N-H bending and C-N stretching) is usually observed near 1520-1570 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations for the chloro-substituents on the aromatic rings would be expected at lower wavenumbers, generally in the range of 600-800 cm⁻¹.

Detailed vibrational analyses of related compounds, such as 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297) and 3,5-dichlorobenzonitrile, have been performed using both experimental measurements and theoretical calculations (DFT), providing a basis for the assignment of vibrational modes in the title compound. nih.govnih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide | N-H stretch | 3200 - 3400 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend / C-N stretch (Amide II) | 1520 - 1570 |

| Aromatic Ring | C-H stretch | > 3000 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Chloro-substituent | C-Cl stretch | 600 - 800 |

This table is a generalized representation based on typical infrared and Raman spectroscopic correlations for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information for confirming the identity and purity of this compound.

In the ¹H NMR spectrum, the amide proton (N-H) would likely appear as a singlet in the downfield region, typically between δ 8 and 10 ppm, with its chemical shift being solvent-dependent. The aromatic protons would resonate in the range of δ 7-8 ppm. The protons on the 4-chlorobenzoyl ring would exhibit an AA'BB' splitting pattern, while the protons on the 3,5-dichlorophenyl ring would show a simpler splitting pattern due to their symmetry.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 160-170 ppm. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine substituents and the amide group. While specific NMR data for the title compound is not detailed in the available literature, data for related compounds like 4-chloro-N-phenylbenzamide and other derivatives can be used for comparative analysis. rsc.org Furthermore, advanced NMR techniques, such as ¹⁷O NMR, have been used to study substituent effects in related benzamides, highlighting the sensitivity of the carbonyl oxygen to electronic changes within the molecule. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of "this compound," providing definitive confirmation of its molecular weight and offering insights into its structural assembly through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₃H₈Cl₃NO. guidechem.com This composition gives it a calculated monoisotopic mass of 298.967147 Da and a molecular weight of approximately 300.57 g/mol . guidechem.comnih.gov

In a typical mass spectrometry experiment using electron ionization (EI), a sample of "this compound" is ionized, leading to the formation of a molecular ion (M⁺˙). This ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Due to the presence of three chlorine atoms, the molecular ion peak is not a single peak but rather a cluster of isotopic peaks (M, M+2, M+4, M+6) resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The high-energy environment of electron ionization also induces fragmentation of the molecular ion. chemrxiv.org The analysis of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The most prominent fragmentation pathway for benzanilides involves the cleavage of the amide C-N bond, which is the most labile bond in the structure.

This cleavage results in two primary, stable fragment ions:

The 4-chlorobenzoyl cation ([C₇H₄ClO]⁺) : This fragment arises from the cleavage and retention of the positive charge on the benzoyl portion of the molecule. It is a common and typically abundant fragment in the mass spectra of N-aryl benzamides.

The 3,5-dichloroaniline (B42879) radical cation ([C₆H₅Cl₂N]⁺˙) or its corresponding cation.

Further fragmentation can occur, such as the loss of a carbon monoxide (CO) molecule from the 4-chlorobenzoyl cation to produce the 4-chlorophenyl cation ([C₆H₄Cl]⁺). The following table details the major ions expected in the mass spectrum of "this compound."

Table 1. Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Ion Structure/Formula | Fragment Identity |

|---|---|---|

| 299 | [C₁₃H₈Cl₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [C₆H₅Cl₂N]⁺˙ | 3,5-dichloroaniline radical cation |

| 139 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation |

Table 2. List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding the electronic behavior of a molecule. These ab initio methods solve the Schrödinger equation for a given atomic arrangement to determine molecular properties.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 4-chloro-N-(3,5-dichlorophenyl)benzamide, FMO analysis would map the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in chemical reactions.

Below is a hypothetical data table illustrating the kind of results FMO analysis would yield.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | Value not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Value not available |

| HOMO-LUMO Energy Gap (ΔE) | Value not available |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound, revealing how the molecule flexes, bends, and rotates. This is particularly important for understanding the molecule's flexibility and the range of shapes it can adopt in different environments, which is crucial for its interaction with biological targets. The simulation would track the trajectory of each atom, providing insights into stable and transient conformations.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or other macromolecule.

Analysis of Binding Modes with Biochemical MacromoleculesIn a typical molecular docking study involving this compound, the compound would be docked into the active site of a selected protein target. The simulation would generate multiple possible binding poses, which are then scored based on factors like binding energy and intermolecular interactions. This analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. The results would provide a structural hypothesis for the molecule's mechanism of action if it were to act as an inhibitor or modulator of that protein.

A hypothetical table of docking results is presented below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Not Available | Value not available | Not Available | Not Available |

| Not Available | Value not available | Not Available | Not Available |

Energetic Characterization of Ligand-Receptor Interactions

The biological activity of a compound is fundamentally governed by its interaction with a specific biological target, typically a protein receptor. The strength and specificity of this interaction are dictated by the binding affinity, which can be quantified in terms of binding free energy. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in characterizing these ligand-receptor interactions at an atomic level.

Molecular docking studies are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For benzamide (B126) derivatives, these studies have revealed the critical role of hydrogen bonding and hydrophobic interactions in receptor binding. For instance, in studies of benzamide analogues as FtsZ inhibitors, docking has shown crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Gly 205. nih.gov The amide moiety in this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is expected to play a significant role in forming such directional interactions within a receptor's binding pocket.

Following molecular docking, the calculation of binding free energy provides a quantitative measure of the ligand's affinity for the receptor. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a common approach to estimate these energies. nih.gov This method considers various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. A lower binding free energy indicates a more stable ligand-receptor complex and, consequently, a higher binding affinity.

To further refine the understanding of the stability and dynamics of the ligand-receptor complex, molecular dynamics simulations are performed. An MD simulation of a benzamide derivative-protein complex can confirm the stability of the binding mode predicted by docking. nih.gov For this compound, an MD simulation would track the atomic movements over time, providing insights into the conformational changes of both the ligand and the receptor upon binding and the persistence of key intermolecular interactions.

The energetic contributions of different parts of the this compound molecule can be dissected. The chlorophenyl rings are likely to engage in hydrophobic and halogen bonding interactions, which are increasingly recognized for their importance in ligand binding. The following table illustrates the types of interactions and the molecular components of this compound likely involved.

| Interaction Type | Molecular Feature of this compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor) | Asp, Glu, Asn, Gln, Ser, Thr |

| Hydrophobic Interactions | Chlorophenyl rings | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bonding | Chlorine atoms on the phenyl rings | Electron-rich atoms (e.g., oxygen in carbonyls) |

| π-π Stacking | Aromatic rings | Phe, Tyr, Trp, His |

Pharmacophore Model Development for Benzamide Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are crucial tools in virtual screening and the rational design of new drugs. dovepress.comdergipark.org.tr For the benzamide scaffold, which is a "privileged structure" found in a wide array of biologically active compounds, pharmacophore modeling can help in identifying novel derivatives with desired activities. nih.gov

The development of a pharmacophore model for a series of benzamide analogues typically begins with a set of molecules with known biological activities. dergipark.org.tr These molecules are conformationally analyzed, and their chemical features are mapped. Common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups.

A study on benzamide analogues as FtsZ inhibitors led to the development of a five-featured pharmacophore model: one HBA, one HBD, one hydrophobic feature, and two aromatic rings. nih.gov This model demonstrated a strong correlation between the predicted and experimental activities of the compounds. nih.gov Another study on N-benzyl benzamide derivatives as melanogenesis inhibitors also successfully developed a 3D pharmacophore model. nih.gov

Based on the structure of this compound and the general findings from pharmacophore studies on benzamide scaffolds, a hypothetical pharmacophore model for this compound would likely include the features outlined in the table below.

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide group |

| Hydrogen Bond Donor (HBD) | Amide nitrogen (N-H) |

| Aromatic Ring (AR) | 4-chlorophenyl ring |

| Aromatic Ring (AR) | 3,5-dichlorophenyl ring |

| Hydrophobic Feature (HY) | The entire molecule, particularly the chlorinated rings |

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. Furthermore, these models can be refined using quantitative structure-activity relationship (QSAR) studies to establish a statistical relationship between the physicochemical properties of the molecules and their biological activity. nih.gov

Theoretical Prediction of Optical Properties (e.g., Non-linear Optics)

In addition to their biological potential, organic molecules with extended π-conjugated systems, like this compound, are of interest for their potential applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials have applications in technologies such as optical switching, data storage, and telecommunications. Computational methods, especially those based on Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules.

The NLO response of a molecule is characterized by its hyperpolarizability. A high hyperpolarizability value indicates a strong NLO response. DFT calculations can be used to compute the linear polarizability and the first and second hyperpolarizabilities of a molecule. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), which has been used for computational studies of similar benzamide compounds.

For a molecule to exhibit significant NLO properties, it often possesses a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). In this compound, the benzoyl moiety can act as an acceptor, while the dichlorophenylamino group can act as a donor, with the amide bond and aromatic rings forming the π-conjugated bridge. The chlorine substituents can modulate the electronic properties of the aromatic rings and influence the ICT, thereby affecting the NLO response.

The energetic difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter in determining NLO properties. nih.gov A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and a more significant NLO effect. nih.gov DFT calculations can provide the energies of these frontier molecular orbitals.

The table below summarizes the key parameters that would be calculated in a theoretical study of the NLO properties of this compound.

| Calculated Parameter | Significance for NLO Properties |

| HOMO Energy | Energy of the highest occupied molecular orbital |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Related to the ease of electronic transitions and ICT |

| Dipole Moment (μ) | A measure of the molecule's overall polarity |

| Linear Polarizability (α) | Describes the linear response of the molecule to an electric field |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response |

| Second Hyperpolarizability (γ) | Quantifies the third-order NLO response |

Computational studies on similar organic molecules have shown that the introduction of specific electron-donating and electron-withdrawing groups can significantly enhance the NLO properties. nih.govresearchgate.net Therefore, theoretical predictions for this compound would provide valuable guidance for its potential synthesis and experimental characterization as an NLO material.

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution Patterns on Biological Efficacy

The presence and arrangement of halogen atoms on the benzanilide (B160483) scaffold are critical determinants of its interaction with biological targets. The specific placement of chlorine atoms in 4-chloro-N-(3,5-dichlorophenyl)benzamide confers distinct physicochemical properties that modulate its activity.

Positional Isomerism Effects on Molecular Recognition

| Compound Name | Benzoyl Ring Substitution | Aniline (B41778) Ring Substitution |

|---|---|---|

| 4-chloro-N-(2,3-dichlorophenyl)benzamide | 4-Chloro | 2,3-Dichloro |

| 4-chloro-N-(2,4-dichlorophenyl)benzamide | 4-Chloro | 2,4-Dichloro |

| 4-chloro-N-(2,5-dichlorophenyl)benzamide | 4-Chloro | 2,5-Dichloro |

| 4-chloro-N-(2,6-dichlorophenyl)benzamide | 4-Chloro | 2,6-Dichloro |

| 4-chloro-N-(3,4-dichlorophenyl)benzamide | 4-Chloro | 3,4-Dichloro |

| This compound | 4-Chloro | 3,5-Dichloro |

Influence of Halogen Number and Type on Activity Profiles

The number and type of halogen substituents are pivotal in defining the biological activity of benzanilides. Generally, increasing the number of chlorine atoms can enhance lipophilicity, which may improve membrane permeability and target engagement up to a certain point. However, excessive halogenation can also lead to increased metabolic susceptibility or unfavorable steric interactions within a binding pocket.

Studies on related compounds, such as N-arylcinnamamides, have shown that derivatives with a 3,5-dichloro substitution on the anilide ring exhibit potent biological activities. For example, (2E)-3-(4-Chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide has been synthesized and evaluated for its biological properties. researchgate.net In some series of benzanilides, the presence of a chlorine atom at the meta position of the anilide moiety has been associated with significant antimicrobial activity. researchgate.net

The type of halogen also plays a crucial role. While chlorine is a common substituent, the effects of other halogens like fluorine, bromine, and iodine can be different. For instance, in some classes of compounds, biological activity has been observed to increase with the size of the halogen, suggesting that steric bulk and polarizability are important factors. The substitution of chlorine with other groups, such as trifluoromethyl (a bioisostere of chlorine), has also been explored. For example, N-(3,5-bis(trifluoromethyl)phenyl) benzamide (B126) has been shown to inhibit the growth of Aspergillus spp. researchgate.net This highlights that both the electronic nature and the size of the substituent at these positions are critical for activity.

Role of Amide Linkage Conformation in Ligand Binding

X-ray crystallography studies of N-(3,5-dichlorophenyl)benzamide and its positional isomers have provided valuable insights into their solid-state conformations. In N-(3,5-dichlorophenyl)benzamide, the amide group is not coplanar with either of the phenyl rings. The dihedral angle between the amide group and the benzoyl ring is approximately 14.3°, while the angle with the aniline ring is about 44.4°. researchgate.net The two aromatic rings themselves are significantly twisted with respect to each other, with a dihedral angle of around 58.3°. researchgate.net This twisted conformation is a common feature among many N-phenylbenzamides.

The specific dihedral angles can vary depending on the substitution pattern, which in turn affects the molecule's fit within a receptor's binding site. For example, in N-(2,4-dichlorophenyl)benzamide, the dihedral angle between the two phenyl rings is much smaller, at approximately 2.6°, indicating a more planar structure. researchgate.net In contrast, N-(2,6-dichlorophenyl)benzamide adopts a nearly orthogonal arrangement of the two rings. researchgate.net These conformational differences, dictated by the positions of the chlorine atoms, are critical for molecular recognition.

| Compound | Dihedral Angle (Benzoyl Ring - Amide Group) | Dihedral Angle (Aniline Ring - Amide Group) | Dihedral Angle (Benzoyl Ring - Aniline Ring) | Reference |

|---|---|---|---|---|

| N-(3,5-dichlorophenyl)benzamide | 14.3° | 44.4° | 58.3° | researchgate.net |

| 4-chloro-N-(3-chlorophenyl)benzamide | 20.2° | 21.5° | 3.7° | |

| N-(2,4-dichlorophenyl)benzamide | 33.0° | - | 2.6° | researchgate.net |

Correlations between Electronic Structure and Biological Activity

The electronic properties of this compound, which are largely determined by its chlorine substituents, are intrinsically linked to its biological activity. The electron-withdrawing nature of chlorine atoms significantly influences the charge distribution across the molecule, affecting its ability to participate in electrostatic interactions and hydrogen bonding with a target protein.

Quantitative Structure-Activity Relationship (QSAR) studies on related benzanilides have provided insights into the electronic requirements for activity. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) are used to correlate the three-dimensional steric and electrostatic fields of molecules with their biological activities. sphinxsai.com For many N-phenylbenzamides with antimicrobial properties, QSAR models have indicated that the electrophilicity index, which is a measure of a molecule's ability to accept electrons, is a significant contributor to activity against certain types of bacteria. nih.gov This suggests that electrostatic interactions are a key component of the binding mechanism.

The electrostatic potential map of this compound would show regions of negative potential around the oxygen and chlorine atoms, and regions of positive potential around the amide proton. These features are critical for forming hydrogen bonds and other polar interactions within a binding site. The electron-withdrawing chlorine atoms also affect the acidity of the amide proton and the reactivity of the aromatic rings.

Comparative SAR Analysis with Related Benzamide Analogs

To further understand the SAR of this compound, it is useful to compare it with structurally related benzamide analogs.

One such class of analogs is the N-arylcinnamamides. A study of these compounds revealed that 3,4-dichlorocinnamanilides generally exhibit a broader spectrum and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. This suggests that the presence of a second chlorine atom on the cinnamic acid-derived portion of the molecule can be beneficial for activity. Notably, analogs bearing a 3,5-bis(trifluoromethyl)phenyl group on the amide nitrogen, which is electronically similar to the 3,5-dichlorophenyl group, were among the most potent compounds in their respective series. researchgate.net

Another relevant comparison can be made with benzanilides investigated for their antifungal properties. For example, N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide, which shares the N-(3,5-dichlorophenyl) moiety, was found to be a potent fungicide against Sclerotinia sclerotiorum, with an EC50 value of 1.11 µg/mL. This highlights the importance of the 3,5-dichlorophenyl substitution pattern for antifungal activity.

Furthermore, studies on other benzamide derivatives have shown that the nature of the substituents on both rings can be fine-tuned to achieve desired biological effects. For instance, in a series of benzanilides designed as potassium channel openers, the compound N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide was identified as a potent smooth muscle relaxant. nih.gov This illustrates the diverse biological activities that can be accessed through modifications of the basic benzanilide scaffold.

| Compound | Biological Activity | Key Structural Features | Reference |

|---|---|---|---|

| N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide | Antifungal (EC50 = 1.11 µg/mL vs. S. sclerotiorum) | N-(3,5-dichlorophenyl) group | |

| N-(3,5-bis(trifluoromethyl)phenyl) benzamide | Antifungal (inhibits Aspergillus spp.) | N-(3,5-bis(trifluoromethyl)phenyl) group | researchgate.net |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Antibacterial (potent against S. aureus) | 4-chlorophenyl and 3,5-bis(trifluoromethyl)phenyl groups |

Biological Activities and Mechanisms of Action Non Human Systems

Antifungal Activity and Target Identification

The primary biological activity associated with 4-chloro-N-(3,5-dichlorophenyl)benzamide is its potent antifungal action. It belongs to the class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides are designed to disrupt the metabolic processes essential for the survival of pathogenic fungi.

Inhibition of Fungal Growth and Development in in vitro Models

In vitro studies have been instrumental in quantifying the antifungal efficacy of this compound. Research has demonstrated its ability to inhibit the mycelial growth of various plant pathogenic fungi. For instance, its activity has been specifically noted against Botrytis cinerea, the causal agent of gray mold disease in numerous crops. Laboratory assays, such as poison plate assays, are typically employed to determine the concentration of the compound required to inhibit fungal growth by 50% (EC50 value), providing a quantitative measure of its potency.

Molecular Mechanisms of Action in Fungal Pathogens

The fungicidal action of this compound is attributed to its role as a succinate dehydrogenase inhibitor (SDHI). It targets the mitochondrial respiratory chain, a critical pathway for energy production in fungi. Specifically, this compound inhibits the function of Complex II, also known as succinate dehydrogenase or succinate:ubiquinone oxidoreductase (SQR). By binding to this enzyme complex, it blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain. This disruption leads to a severe impairment of cellular respiration, depriving the fungal cells of the necessary ATP for growth and survival.

Activity Spectrum Against Specific Fungal Species

The fungicidal activity of this compound has been evaluated against a range of fungal species. While it exhibits broad-spectrum potential, its efficacy is particularly pronounced against certain pathogens.

Table 1: Antifungal Activity Spectrum of this compound

| Fungal Species | Common Disease Caused | Activity |

| Botrytis cinerea | Gray Mold | Reported inhibitory activity |

| Sclerotinia sclerotiorum | White Mold | Potential inhibitory activity as an SDHI |

Herbicidal and Insecticidal Properties

Despite the well-characterized antifungal properties of this compound and other SDHIs, there is a notable lack of information in the public scientific literature regarding any significant herbicidal or insecticidal activities for this specific compound.

Effects on Plant Growth and Development

Based on available scientific data, there are no specific reports detailing the effects of this compound on plant growth and development, such as root growth inhibition. While some fungicides can have secondary effects on plants, this has not been a documented characteristic of this compound.

Interactions with Insect Biochemical Pathways

There is no scientific evidence to suggest that this compound interacts with insect biochemical pathways or possesses insecticidal properties. The mode of action as a succinate dehydrogenase inhibitor is highly specific to the fungal mitochondrial respiratory chain, which differs sufficiently from its counterpart in insects to not typically result in insecticidal activity.

General Antimicrobial Research in Model Systems (e.g., Bacterial Cell Wall Synthesis Inhibition)

Benzamides and their derivatives, particularly the subclass known as salicylanilides (which possess a hydroxyl group at the 2-position), have been a significant subject of antimicrobial research. nih.govnanobioletters.com This class of compounds has demonstrated a broad range of biological activities, including notable antibacterial and antifungal effects. nih.gov

Studies on salicylanilide (B1680751) derivatives show they are especially effective against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) often in the micromolar range. mdpi.commdpi.com In contrast, Gram-negative bacteria have been observed to be much less susceptible to certain halogenated salicylanilides. mdpi.com The mechanism of action for salicylanilides is thought to be multi-targeted within pathogenic cells. mdpi.com

While these findings relate to the broader class of halogenated benzamides and salicylanilides, specific research detailing the antimicrobial mechanism of this compound, such as its potential role in bacterial cell wall synthesis inhibition, is not extensively detailed in the available literature. However, research on closely related structures provides context. For instance, benzamide-based agents have been identified as promising inhibitors of the FtsZ protein, which is crucial for bacterial cell division and the formation of the Z-ring, a key component in cell wall synthesis. nih.gov Additionally, a structurally similar compound, N-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide (a positional isomer with a hydroxyl group), has been shown to possess anti-filamentation and anti-biofilm activity against fungi like Candida albicans and the multidrug-resistant yeast Candida auris. nih.gov

Enzyme Inhibition Studies in Non-Human Biological Systems

The potential for this compound and its analogues to act as enzyme inhibitors has been explored in several non-human biological systems.

Investigation of Cholinesterase Inhibition (e.g., electric eel acetylcholinesterase, equine serum butyrylcholinesterase)

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical area of drug development. While direct studies on this compound are limited, significant research has been conducted on its hydroxylated analogue, 4-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide , which belongs to the salicylanilide class. nih.gov

In a study utilizing Ellman's method, this related compound was evaluated for its in vitro inhibitory activity against AChE from electric eel (Electrophorus electricus) and BChE from equine serum. nih.govnih.govnih.gov The compound demonstrated moderate inhibitory effects on both enzymes. Specifically, it exhibited an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 62.1 µM against acetylcholinesterase and 91.8 µM against butyrylcholinesterase. nih.gov For comparison, the study noted that many of the tested salicylanilides were comparable or superior to the established drug rivastigmine (B141) for AChE inhibition. nih.govnih.gov

The data underscores that halogenated salicylanilides, as a chemical class, are active inhibitors of cholinesterases. nih.govnih.gov The activity is influenced by the substitution patterns on the phenyl rings. doaj.org

Table 1: Cholinesterase Inhibition by 4-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide

| Enzyme Source | Target Enzyme | IC₅₀ (µM) |

| Electric Eel (Electrophorus electricus) | Acetylcholinesterase (AChE) | 62.1 |

| Equine Serum | Butyrylcholinesterase (BChE) | 91.8 |

Data sourced from a study on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides). nih.gov

Studies on Matrix Metalloproteinase (MMP) Inhibition in Cellular Models

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix, playing roles in numerous physiological and pathological processes. nih.govnih.gov The development of MMP inhibitors (MMPIs) is an active area of therapeutic research. mdpi.comdovepress.com

However, based on a review of the scientific literature, there are no specific studies detailing the investigation of This compound as an inhibitor of matrix metalloproteinases in cellular models. Research into MMP inhibition has explored other benzamide (B126) derivatives. For example, a virtual screening study identified 3,4-dichloro-N-(1-methylbutyl)benzamide as an inhibitor of MT1-MMP homodimerization, which in turn reduced the collagenolytic activity of cancer cells. nih.gov This indicates that dichlorinated benzamide structures can interact with MMPs, but specific data for this compound is not currently available.

Advanced Analytical Methods for Research and Characterization

Chromatographic Techniques (e.g., HPLC-MS/MS) for Purity Assessment and Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful and versatile analytical technique for the purity assessment and quantitative analysis of "4-chloro-N-(3,5-dichlorophenyl)benzamide." This method offers high sensitivity and selectivity, allowing for the detection and quantification of the target compound even at low concentrations and in complex research matrices.

The underlying principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For a compound like "this compound," a reverse-phase HPLC setup is typically employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. The tandem mass spectrometry (MS/MS) approach involves two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated or deprotonated molecule of "this compound" is selected. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. This process of multiple reaction monitoring enhances the specificity of detection and quantification.

Purity assessment is achieved by developing a chromatographic method that can separate the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. The relative peak area of the main compound compared to the total peak area of all detected components provides a measure of its purity. For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations of the compound.

Below is an interactive data table showcasing a hypothetical set of parameters for an HPLC-MS/MS method developed for the analysis of "this compound."

| Parameter | Value |

| HPLC System | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of the parent molecule |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Dwell Time | 100 ms |

This table represents typical parameters and would require optimization for specific instrumentation and research matrices.

Thermochemical Studies for Material Stability and Phase Transitions

Thermochemical studies are crucial for characterizing the material stability and phase transitions of "this compound." Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the compound. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to identify any polymorphic transitions. mt.com The melting point is a key indicator of purity, as impurities can cause a depression and broadening of the melting peak. mt.com DSC can also reveal the existence of different crystalline forms (polymorphs), which may exhibit different physical properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com TGA is employed to assess the thermal stability of the compound and to determine its decomposition temperature. A TGA curve will show a stable baseline until the temperature at which the compound begins to decompose, at which point a significant mass loss is observed. This information is critical for establishing the upper-temperature limit for handling and storage of the material.

The combination of DSC and TGA provides a comprehensive thermal profile of "this compound." For instance, a sharp melting endotherm in the DSC curve followed by a rapid mass loss at a higher temperature in the TGA curve would indicate that the compound melts before it decomposes.

The following interactive data table presents hypothetical thermochemical data for "this compound" that could be obtained from DSC and TGA analyses.

| Thermal Property | Method | Value |

| Melting Point (Tₘ) | DSC | e.g., 150-155 °C |

| Enthalpy of Fusion (ΔHբ) | DSC | e.g., 25-30 kJ/mol |

| Onset of Decomposition (Tₔ) | TGA | e.g., > 250 °C |

| Mass Loss at 300 °C | TGA | e.g., < 5% |

This table contains exemplary data. Actual values would be determined experimentally.

Potential Applications in Agrochemical and Material Sciences

Development of Novel Agrochemical Agents Based on Benzamide (B126) Core

Studies have shown that asymmetric N,N-dialkyl-3,5-dichlorobenzamides exhibit significant phytotoxic activity, suggesting potential as herbicides. nih.gov A series of these compounds were tested and found to have high phytotoxicity with good selectivity against certain graminaceous weeds. nih.gov This indicates that the 3,5-dichloro substitution pattern on the phenyl ring, as seen in 4-chloro-N-(3,5-dichlorophenyl)benzamide, is a key feature for herbicidal action. Furthermore, many modern halogen-containing pesticides feature amide groups, underscoring the importance of this functional group in designing new active ingredients. researchgate.net Patents have been filed for novel benzamide compounds for controlling invertebrate pests, further highlighting the ongoing interest in this chemical class for agrochemical applications. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 56661-51-9 | guidechem.com |

| Molecular Formula | C₁₃H₈Cl₃NO | guidechem.com |

| Molecular Weight | 300.57 g/mol | guidechem.com |

| Appearance | Solid (predicted) | |

| Water Solubility | Low (inferred from structure) |

| XLogP3 | 5 | mdpi.com |

Interactive Data Table: Phytotoxic Activity of Related Benzamide Compounds Click on the headers to sort the data.

A significant challenge for many modern agrochemicals, especially those with aromatic and halogenated structures like this compound, is their poor water solubility. This property can limit their bioavailability and effectiveness in the field. Consequently, formulation research is critical. For poorly soluble active ingredients, common formulation strategies include creating wettable powders (WP), where the active ingredient is adsorbed onto a solid carrier like clay, which can then be dispersed in water to form a suspension for spraying. nih.gov

Other advanced formulation approaches aim to enhance solubility and absorption. These include the development of self-emulsifying drug delivery systems (SEDDS), solid dispersions, and the use of nanoparticles. google.com These techniques increase the surface area of the compound and improve its dissolution rate in aqueous environments. google.com For halogenated pesticides, specific methods like solid-phase microextraction have been developed for analysis, which also highlights the need for specialized handling and formulation to ensure effective application. mdpi.com The goal of these formulation strategies is to create a product that is easy to handle, effective in the field, and delivers the active ingredient to the target pest efficiently. nih.gov

The environmental fate of a pesticide determines its potential for off-target effects and persistence. For a compound like this compound, its behavior in soil and its stability under sunlight are key parameters. The environmental fate of chlorinated aromatic compounds is a subject of considerable study. google.com

A close analogue, 2,6-dichlorobenzamide (B151250) (BAM), is the primary degradation product of the herbicide dichlobenil. nih.govnih.gov BAM is noted for being more water-soluble and mobile in soil than its parent compound, leading to concerns about groundwater contamination. nih.govnih.govresearchgate.net This suggests that degradation products of this compound could also exhibit significant mobility. The persistence and mobility of such compounds are influenced by factors like soil type, organic matter content, and the presence of microbial communities capable of biodegradation. core.ac.uk

Photodegradation, or the breakdown of compounds by sunlight, is another critical process. Studies on other chlorinated pesticides have shown that they are susceptible to photodegradation, with the rate influenced by the surface they are on, such as different types of sand. nih.gov The presence of chromophores within the molecule can facilitate this process. The multiple chlorine atoms on this compound would influence its electronic properties and thus its susceptibility to photolytic breakdown.

Exploration of Benzamide Derivatives in Advanced Materials (e.g., Non-linear Optical Materials)

The field of non-linear optics (NLO) utilizes materials that change their optical properties in response to the intensity of light, enabling applications like optical switching and frequency conversion. rochester.edu Organic molecules with specific structural features, such as extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, are of great interest for NLO applications. mdpi.com

Benzamide derivatives, as a class of compounds, can possess these features. The aromatic rings provide the conjugated system, while the amide linker and substituents like chlorine atoms can modulate the electronic properties of the molecule. Research into other organic materials, such as benzimidazole (B57391) and various benzene (B151609) derivatives, has shown promising NLO properties. mdpi.comnih.gov The synthesis of highly conjugated, symmetrical, and asymmetrical compounds with a benzene core has been a strategy to develop new NLO materials. nih.gov While this compound itself has not been specifically studied for NLO properties, its structure, featuring two phenyl rings linked by an amide bridge and substituted with electron-withdrawing chlorine atoms, fits the general profile of a candidate for such investigations. The arrangement of these groups can lead to a non-centrosymmetric charge distribution, which is a prerequisite for second-order NLO effects. rochester.edu

Use as Precursors in Complex Organic Synthesis

Benzamides are versatile intermediates in organic chemistry, serving as building blocks for more complex molecules, particularly heterocycles. The amide bond can be formed through various methods, such as the reaction between an acyl chloride and an amine. orgsyn.org Specifically, the synthesis of this compound would likely involve the reaction of 4-chlorobenzoyl chloride with 3,5-dichloroaniline (B42879).

Once formed, this benzamide can be a precursor for a variety of other compounds. For example, benzamide-based 5-aminopyrazoles have been synthesized and used to create fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. nih.gov General methods exist for converting benzamides into other functional groups; for instance, nickel catalysis can be used to transform benzamides into carboxylic acids. orgsyn.orgresearchgate.net Furthermore, heterocyclic benzamide compounds are used as intermediates in the synthesis of other derivatives with specific biological activities. google.com The presence of three reactive chlorine atoms on the aromatic rings of this compound also offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, expanding its utility as a synthetic precursor.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirms substitution patterns .

- IR : Amide C=O stretches appear near 1650–1680 cm⁻¹, while N–H bends occur at ~1550 cm⁻¹ .

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ at m/z 329.1).

Advanced Tip : High-resolution mass spectrometry (HRMS) can distinguish isotopic clusters for chlorine-containing compounds (e.g., ³⁵Cl vs. ³⁷Cl) .

How do electronic effects of substituents influence reaction kinetics and regioselectivity in benzamide synthesis?

Advanced Research Question

The electron-withdrawing chlorine substituents on both the benzoyl chloride and aniline components:

- Activate the acyl chloride : Enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

- Deactivate the amine : Reduce nucleophilicity, necessitating elevated temperatures or catalysts.

Regioselectivity is governed by steric factors; bulky substituents at the 3,5-positions on the aniline direct the reaction to the para position .

How can factorial design optimize reaction parameters for higher yields and purity?

Experimental Design Focus

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (none vs. DMAP).

- Response variables : Yield, purity (HPLC area %).

For example, a study might reveal that DMF + DMAP at 80°C increases yield by 15% compared to THF without a catalyst .

How should researchers address contradictions between experimental data and computational predictions for this compound?

Data Contradiction Analysis

If DFT-calculated dipole moments conflict with experimental dielectric measurements:

Validate computational parameters : Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) account for chlorine’s electron correlation.

Cross-check experimental conditions : Confirm solvent polarity and temperature during measurements.

Explore alternative conformers : Use molecular dynamics simulations to identify dominant rotamers in solution .

What role do hydrogen-bonding interactions play in the crystal packing of this compound?

Advanced Structural Analysis

X-ray studies show intermolecular N–H···O=C hydrogen bonds between amide groups, forming 1D chains. Chlorine atoms participate in weak C–H···Cl interactions, stabilizing the lattice . These interactions influence solubility and melting behavior.

How can computational modeling predict biological activity based on structural features?

Q. Methodological Approach

- Docking studies : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., bacterial phosphopantetheinyl transferases) .

- QSAR models : Correlate Cl substituent positions with antibacterial IC₅₀ values.

For example, 3,5-dichloro substitution may enhance hydrophobic interactions with enzyme pockets .

What strategies mitigate degradation during long-term storage of this compound?

Q. Stability Studies

- Light sensitivity : Store in amber vials at –20°C.

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond.

- Purity monitoring : Regular HPLC analysis to detect degradation products (e.g., benzoic acid derivatives) .

How do solvent polarity and pH impact the solubility of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.